molecular formula C3H6N4O2S2 B2947056 N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide CAS No. 1100459-09-3

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

Cat. No.: B2947056
CAS No.: 1100459-09-3
M. Wt: 194.23
InChI Key: ZUTHMCUQTCNBKC-UHFFFAOYSA-N
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Description

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a methanesulfonamide moiety at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound is synthesized via hydrolysis of N-(6-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide using hydrochloric acid in methanol . Its applications span antimicrobial, anticancer, and enzyme inhibitory activities, leveraging the sulfonamide group’s ability to participate in hydrogen bonding and metal coordination .

Properties

IUPAC Name

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTHMCUQTCNBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 5-amino-1,3,4-thiadiazole in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at the 2-position adjacent to the sulfonamide group. Reactions typically occur under basic conditions due to the activation of the ring by the amino group .

Reaction Type Reagents/Conditions Product Yield Source
AlkylationK₂CO₃, DMF, alkyl halides (e.g., CH₃I)2-alkylsulfanyl derivatives75–85%
AcylationAcryloyl chloride, triethylamine3-acrylamido derivatives49–58%

Example :

N 5 amino 1 3 4 thiadiazol 2 yl methanesulfonamideDMF 20 CCH I K CO N 5 amino 3 methylsulfanyl thiadiazol 2 yl methanesulfonamide\text{N 5 amino 1 3 4 thiadiazol 2 yl methanesulfonamide}\xrightarrow[\text{DMF 20 C}]{\text{CH I K CO }}\text{N 5 amino 3 methylsulfanyl thiadiazol 2 yl methanesulfonamide}

This reaction preserves the sulfonamide functionality while introducing alkyl groups to enhance lipophilicity .

Condensation Reactions Involving the Amino Group

The primary amino group at the 5-position participates in Schiff base formation and cyclocondensation reactions, often with aldehydes or ketones .

Reagent Conditions Product Application Source
Furan-2-yl-methanolEthanol, reflux(E)-imine derivativesLigand for metal complexes
Chloroacetyl chlorideCH₃OH, triethylamineThiazolidinone hybridsAntimicrobial agents

Notable Reaction :

5 amino group+RCHORCH N thiadiazole+H O\text{5 amino group}+\text{RCHO}\rightarrow \text{RCH N thiadiazole}+\text{H O}

These imine derivatives exhibit enhanced coordination capabilities for transition metals like Cr(III) and Ni(II) .

Sulfonamide Functionalization

The methanesulfonamide group undergoes hydrolysis and substitution under acidic or alkaline conditions .

Reaction Conditions Outcome Key Observation Source
Hydrolysis6M HCl, refluxMethanesulfonic acid + thiadiazole amineComplete decomposition at 100°C
ChlorinationCl₂ gas, 1,2-dichloroethaneSulfonyl chloride intermediatePrecursor for sulfonamide libraries

Stability Note :
The sulfonamide group remains stable under mild conditions (pH 4–9, <80°C) but degrades rapidly in strong acids/bases .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the thiadiazole sulfur and amino nitrogen atoms .

Metal Ion Reaction Conditions Complex Structure Application Source
Cr(III)Ethanol, 60°COctahedral [Cr(L)₂(H₂O)₂]⁺Anticorrosion studies
Ni(II)Methanol, RTSquare-planar [Ni(L)₂]Catalytic applications

Coordination Mechanism :

+2L[M L 2](L deprotonated ligand)\text{M }+2\,\text{L}\rightarrow [\text{M L }_2]\quad (\text{L deprotonated ligand})

Complexes show improved thermal stability compared to the free ligand .

Comparative Reactivity with Analogues

The presence of the methanesulfonamide group differentiates its reactivity from other thiadiazole derivatives .

Compound Key Reactivity Difference Evidence Source
5-Amino-1,3,4-thiadiazole-2-thiolHigher nucleophilicity at sulfurForms disulfides spontaneously
5-Chloro-thiadiazole derivativesElectrophilic substitution favoredReacts with amines at 25°C

Scientific Research Applications

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agricultural Chemistry: The compound is explored for its insecticidal and herbicidal properties.

    Biological Research: It is used in studies related to enzyme inhibition, particularly urease inhibition.

    Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide 5-NH₂, 2-SO₂NH₂CH₃ C₃H₅N₃O₂S₂ 199.2 Antimicrobial, anticancer, high polarity
N-(5-bromo-1,3,4-thiadiazol-2-yl)methanesulfonamide 5-Br, 2-SO₂NH₂CH₃ C₃H₄BrN₃O₂S₂ 258.1 Enhanced electrophilicity, potential halogen bonding
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-sulfamoylphenylacetamide 5-C₂H₅, 2-SO₂NHPhCOCH₃ C₁₂H₁₄N₄O₃S₂ 326.4 Extended conjugation, improved lipophilicity (LogP 3.09)
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 5-SCH₃, 2-NHCOCH₃ C₅H₇N₃OS₂ 189.3 Reduced solubility, antimicrobial activity
5-Amino-1,3,4-thiadiazole-2-sulfonamide 5-NH₂, 2-SO₂NH₂ C₂H₃N₃O₂S₂ 181.2 Higher acidity (sulfonamide proton), diuretic applications

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility : The sulfonamide group in the target compound enhances water solubility compared to bromo (logP ~3.1) or methylsulfanyl (logP ~2.5) analogs .
  • Stability: Amino-substituted derivatives (e.g., target compound) are prone to dimerization under oxidative conditions, forming disulfide bridges (e.g., di-(5-amino-1,3,4-thiadiazol-2-yl) disulfide) . Bromo and ethyl substituents improve oxidative stability .
  • Bioactivity: Anticancer: Adamantane-monoterpenoid conjugates (e.g., compound 17 in ) show enhanced cytotoxicity (IC₅₀ < 10 µM) due to bulky hydrophobic groups improving membrane penetration . Antimicrobial: 5-Methylsulfanyl analogs exhibit moderate activity against S. aureus (MIC 32 µg/mL) but are less potent than sulfonamide derivatives .

Biological Activity

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring that is known for its biological activity. The synthesis of this compound typically involves the condensation of 5-amino-1,3,4-thiadiazole with methanesulfonyl chloride or similar reagents. Research has demonstrated various synthetic routes leading to derivatives with enhanced biological properties .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3,4-thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds with the thiadiazole moiety have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL .
  • Antifungal Activity : The antifungal potential was also highlighted in studies where certain derivatives demonstrated higher efficacy against Candida albicans compared to standard antifungal agents like itraconazole .

Antiviral Activity

The antiviral properties of this compound have been explored mainly in the context of HIV. Research indicates that some derivatives exhibit moderate activity against HIV strains with effective concentrations (EC50) ranging from 12.5 to 14 µg/mL. The structure-activity relationship (SAR) studies suggested that substituents on the thiadiazole ring can significantly influence antiviral potency .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies:

  • Cell Proliferation Inhibition : Derivatives have been shown to inhibit cell proliferation in several human cancer cell lines. For example, certain compounds induced apoptosis in cancer cells by activating p53 pathways and affecting cell cycle progression .
  • Mechanism of Action : The mechanism involves the upregulation of proteins such as Chk2 and p21, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of thiadiazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests their potential utility in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Evidence/Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC as low as 32.6 µg/mL
AntifungalHigher efficacy against Candida albicans than itraconazole
AntiviralModerate activity against HIV; EC50 values between 12.5 - 14 µg/mL
AnticancerInduces apoptosis; affects cell cycle regulation
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Several case studies have demonstrated the effectiveness of this compound derivatives:

  • Study on Antimicrobial Efficacy : A recent study synthesized various derivatives and evaluated their antimicrobial properties using standard disk diffusion methods. Results showed that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against resistant strains .
  • HIV Inhibition Study : Another investigation focused on the inhibitory effects of synthesized compounds on HIV replication in vitro. Results indicated promising antiviral activity with low cytotoxicity towards host cells .
  • Anticancer Mechanism Exploration : Research exploring the anticancer mechanisms revealed that specific derivatives could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways involving p53 and caspases .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodTimeYield (%)Key Conditions
Conventional heterocyclization15–18 h60–70Reflux in acetonitrile
Microwave-assisted15–20 min75–90Solvent-free, acetic acid catalyst

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is employed:

  • 1H/13C NMR : The amino group (–NH2) resonates at δ ~5.2–5.5 ppm, while the sulfonamide (–SO2NH–) appears as a singlet near δ ~10.2 ppm .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (SO2) appear at ~1150 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., m/z 223 for C₄H₇N₅O₂S₂) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Basic: What crystallographic data are available for this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals:

  • Bond lengths : S–N (1.65 Å) and C–S (1.74 Å) in the thiadiazole ring .
  • Dihedral angles : The sulfonamide group forms a ~75° angle with the thiadiazole plane, influencing molecular packing .
  • Hydrogen bonding : Intermolecular N–H···O interactions stabilize the crystal lattice, critical for solubility studies .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .
  • Catalysis : Triethylamine (5 mol%) improves coupling yields by neutralizing HCl byproducts .
  • Temperature control : Microwave irradiation at 80–100°C minimizes side reactions (e.g., oxidation of –NH2) .
    Example : A 90% yield was achieved using microwave conditions (20 min, 100°C) versus 65% under conventional reflux (18 h) .

Advanced: What methodologies evaluate the compound’s biological activity?

Answer:

  • Anticancer assays :
    • MTT assay : IC50 values against colorectal cancer (e.g., HCT-116 cells) are determined using 24–72 h incubations .
    • Apoptosis markers : Flow cytometry quantifies Annexin V/PI staining to assess pro-apoptotic effects .
  • Antimicrobial testing :
    • MIC determination : Broth dilution assays against S. aureus and E. coli reveal activity at 8–32 µg/mL .

Q. Table 2: Representative Biological Data

Assay TypeTargetResult (IC50/MIC)Reference
MTT (HCT-116)Colorectal cancer12.5 µM
MIC (S. aureus)Gram-positive16 µg/mL

Advanced: How are structure-activity relationships (SARs) explored for derivatives?

Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –Cl, –CF3) at the 5-position enhances anticancer activity by 3-fold .
  • Scaffold hybridization : Coupling with benzoyl groups (via Schotten-Baumann reaction) improves solubility and bioavailability .
  • Molecular docking : Simulations with carbonic anhydrase IX (PDB: 3IAI) predict binding affinities (ΔG = −9.2 kcal/mol) .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

  • Assay standardization : Discrepancies in IC50 values often arise from variations in cell passage number or serum concentration. Replicate studies under identical conditions (e.g., 10% FBS, 37°C) are critical .
  • Metabolic interference : Contradictory antimicrobial results may stem from compound degradation in culture media. Stability studies via HPLC-MS are recommended .
  • Orthogonal validation : Confirm anticancer activity using both MTT and clonogenic assays to rule out false positives .

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